2-Lysophosphatidylcholine
Description
Properties
IUPAC Name |
(2-hydroxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNKQIMGVNPMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938413 | |
| Record name | 2-Hydroxy-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17364-19-1, 5655-17-4 | |
| Record name | Stearoyl lysophosphatidylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearoyl alpha-lysolecithin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005655174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-(7-Hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Role in Allergic Diseases
Research indicates that lysophosphatidylcholine is involved in the pathogenesis of allergic airway diseases, such as asthma. A study demonstrated that the levels of lysophosphatidylcholine increase in the bronchoalveolar lavage fluid of patients with asthma and rhinitis. In a mouse model, the administration of 2-LPC led to airway hyperresponsiveness and increased secretion of Th2 cytokines (IL-4 and IL-5), highlighting its role in allergic inflammation. The use of a phospholipase A2 inhibitor reduced these responses, suggesting that lysophosphatidylcholine mediates allergic reactions through specific immune pathways .
Enhancing Lipid Absorption
2-LPC has been shown to significantly enhance the absorption of lipids in the intestine. A study found that when combined with lipid micelles, lysophosphatidylcholine doubled the absorption rates of oleic acid and cholesterol, leading to increased secretion of triglyceride-rich lipoproteins. This property makes 2-LPC a candidate for improving nutrient absorption in clinical nutrition and dietary supplements .
Cancer Research
In colorectal cancer, lysophosphatidylcholine acyltransferase 2 (LPCAT2) has been identified as a critical enzyme that supports lipid droplet accumulation in cancer cells. This accumulation is associated with chemotherapy resistance, as it impairs apoptotic signaling pathways and reduces immune cell infiltration into tumors. Targeting LPCAT2 could restore sensitivity to chemotherapy agents like 5-fluorouracil and oxaliplatin, making it a potential therapeutic target in cancer treatment .
Neuroprotection and Brain Health
The neuroprotective effects of 2-LPC have been explored, particularly concerning brain health and development. Studies suggest that 2-LPC facilitates the transport of essential fatty acids like DHA across the blood-brain barrier, which is crucial for neuronal growth and function. Furthermore, formulations containing 2-LPC have shown promise in experimental models of stroke, indicating their potential application in neuroprotective therapies .
Biomarker Potential
Lysophosphatidylcholine species have been investigated as biomarkers for various conditions, including ischemic stroke. Specific LPC species have shown prognostic potential, suggesting that measuring their levels could aid in diagnosing and monitoring disease progression .
Industrial Applications
In industrial settings, lysophosphatidylcholine is utilized for its emulsifying properties in food processing and pharmaceuticals. For instance, it is used to enhance the stability and bioavailability of lipid-based formulations, which can improve drug delivery systems . Additionally, enzymes producing lysophosphatidylcholine are employed in the degumming process of vegetable oils to increase yield during oil extraction .
Case Studies Overview
Comparison with Similar Compounds
Structural Analogs: Lysophosphatidylcholine Isomers
2-LPC differs from its isomer 1-lysophosphatidylcholine (1-LPC) , where the acyl chain is at the sn-2 position. This structural distinction impacts enzymatic interactions. For example:
- Biological Roles : 2-LPC is implicated in pro-inflammatory signaling, whereas 1-LPC derivatives like C16-PAF (platelet-activating factor) exhibit anti-apoptotic effects and activate MAPK/ERK pathways .
Table 1: Structural Comparison of Lysophosphatidylcholines
Parent Compound: Phosphatidylcholine (PC)
PC, the precursor to 2-LPC, contains two acyl chains (sn-1 and sn-2). Key differences include:
- Molecular Weight : PC (768 g/mol ) is larger than 2-LPC (e.g., 523.6 g/mol for 1-myristoyl-2-LPC ).
- Enzymatic Degradation : PLA2 selectively hydrolyzes PC to 2-LPC, while phospholipase B acts on both PC and 2-LPC .
- Function : PC is a structural component of membranes, whereas 2-LPC acts as a bioactive lipid mediator .
Table 2: Functional Comparison of 2-LPC and PC
Functional Analogs: NSAID-Phospholipid Conjugates
Phospholipid conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) highlight 2-LPC’s unique properties:
- Cytotoxicity : 2-LPC-ibuprofen conjugates are less cytotoxic (up to 200 µM) compared to free NSAIDs or dual-acylated derivatives .
- Metabolic Stability : 2-LPC derivatives resist rapid hydrolysis due to the absence of an sn-2 acyl chain, enhancing drug delivery efficiency .
Enzymatic Interactions
Preparation Methods
Reaction Mechanism and Optimization
Phospholipase A₂ (PLA₂)-catalyzed hydrolysis of phosphatidylcholine (PC) remains the most widely adopted method for 2-LPC production. PLA₂ selectively cleaves the acyl chain at the *sn-*2 position of PC, yielding 1-acyl-2-lysoPC. A pivotal patent (WO1997028270A1) details a single-step hydrolysis process achieving >99% conversion by incorporating monoglycerides as reaction enhancers. The optimal molar ratio of PC to monoglyceride (e.g., 1:3) facilitates the formation of a lamellar lipid matrix, which aligns PC molecules for efficient enzymatic activity.
Key reaction parameters include:
-
Solvent system : Tertiary butyl alcohol or diethyl ether/ethanol mixtures (4% ethanol) ensure solubility while maintaining enzyme stability.
-
Calcium ions : 10–50 mM Ca²⁺ sustains PLA₂ activity by stabilizing the enzyme-substrate complex.
-
Temperature and pH : Reactions proceed optimally at 37°C and pH 7.4–8.0, with completion within 4–6 hours.
Agent-Mediated Enhancement
The inclusion of surfactants like monoglycerides, diglycerides, or sucrose fatty acid esters increases interfacial surface area, accelerating hydrolysis. For instance, 1-monopalmitin elevates conversion efficiency to 95% compared to 70% in agent-free systems. Post-reaction, 2-LPC is separated from fatty acids and unreacted PC via solvent extraction or chromatography.
Chemical Synthesis Strategies
Regioselective Acylation of Glycerophosphocholine
Recent advancements exploit stereospecific building blocks to circumvent acyl migration. A 2022 study demonstrated a two-step method using *sn-*glycerol-3-phosphocholine (GPC) as the backbone:
-
Acylation : GPC reacts with a fatty acid chloride in the presence of 4-dimethylaminopyridine (DMAP), selectively acylating the *sn-*1 hydroxyl group.
-
Deprotection : Mild trifluoroacetic acid (TFA) treatment (1 equiv. in H₂O) removes tert-butyldimethylsilyl (TBS) groups without inducing acyl shifts.
This approach achieves 89–92% regioselectivity for 2-LPC, with yields exceeding 75%.
Glycidol-Based Synthesis
Optically pure glycidol derivatives enable enantioselective 2-LPC production. As outlined in a 2010 protocol:
-
Phosphorylation : (S)-Glycidol is treated with di-tert-butyl-N,N-diisopropyl phosphoroamidite to form a protected intermediate.
-
Ring-opening : Cesium palmitate nucleophilically opens the epoxide, introducing the acyl chain at the *sn-*1 position.
-
Deprotection : TFA cleavage yields 2-LPC with >98% optical purity.
This method’s key advantage lies in its scalability, producing gram-scale quantities suitable for pharmacological studies.
Chemo-Enzymatic Hybrid Approaches
Intermediate-Assisted Acyl Transfer
A 2018 innovation combines chemical acylation with enzymatic refinement:
-
Chemical step : GPC is acylated at the *sn-*1 position using a fatty acid anhydride.
-
Enzymatic step : PLA₁ hydrolyzes residual *sn-*2 acyl groups, ensuring >95% 2-LPC purity.
This method reduces reliance on expensive enzymes while maintaining high regioselectivity.
Borate-Stabilized Synthesis
To suppress acyl migration, 0.1 M borate buffer (pH 8.5) is added during synthesis. Borate complexes with glycerol hydroxyl groups, locking the acyl chain at the *sn-*1 position. This stabilization increases yield from 65% to 88% in LPC preparations.
Purification and Characterization
Solvent Extraction
Post-synthesis, 2-LPC is isolated using a ternary solvent system (chloroform:methanol:water, 8:4:3 v/v). The organic phase retains 2-LPC, while aqueous phases remove glycerol and salts.
Chromatographic Techniques
-
Silica gel chromatography : Elution with chloroform:methanol:ammonia (80:20:2) separates 2-LPC from lysophospholipid byproducts.
-
HPLC : Reverse-phase C18 columns (acetonitrile:water:trifluoroacetic acid, 70:30:0.1) achieve >99% purity, as validated by MS and ¹H-NMR.
Comparative Analysis of Methods
Q & A
Q. Basic
- Standard curves : Generate fresh 2-LPC standards (e.g., 0–50 µM) for each assay to account for batch variability .
- Background subtraction : Include sample-specific background controls (e.g., enzyme-free replicates) to correct for interfering substances .
- Replicates : Perform technical duplicates and biological triplicates to reduce intra-assay variability .
- Fluorometric vs. colorimetric detection : Use black-walled plates for fluorometric assays (Ex/Em = 535/587 nm) to enhance sensitivity in low-concentration samples .
What advanced analytical techniques differentiate 1-LPC and 2-LPC isomers in lipidomic studies?
Q. Advanced
- NMR spectroscopy : Utilize <sup>31</sup>P-NMR to distinguish 1-LPC and 2-LPC based on distinct phosphate group chemical shifts (~0.5–1.0 ppm difference) .
- LC-MS/MS : Employ hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS to separate isomers via retention time differences and confirm via fragmentation patterns .
- Enzymatic specificity : Use phospholipase A2 (hydrolyzes 2-acyl LPC) to validate isomer identity in enzymatic assays .
How should researchers address contradictory findings in 2-LPC levels across metabolic studies (e.g., obesity vs. diabetes)?
Q. Advanced
- Study design : Control for diet, fasting status, and tissue-specific turnover rates. For example, plasma 2-LPC decreases within 1 week of high-fat feeding in mice, independent of insulin resistance .
- Normalization : Express data relative to total phospholipids or housekeeping lipids (e.g., sphingomyelin) to account for global lipidomic shifts .
- Cohort stratification : Separate obese vs. diabetic cohorts, as 2-LPC reductions correlate more strongly with adiposity than glycemic status .
What methodologies validate the biological activity of 2-LPC in membrane remodeling assays?
Q. Advanced
- Model membranes : Incorporate 2-LPC into giant unilamellar vesicles (GUVs) and monitor curvature changes via fluorescence microscopy with polarity-sensitive dyes (e.g., Laurdan) .
- Cell-based assays : Treat primary hepatocytes with 2-LPC and quantify lipid droplet formation via BODIPY staining, controlling for cytotoxicity via LDH release .
- Isotope tracing : Use <sup>13</sup>C-labeled 2-LPC to track incorporation into membrane phosphatidylcholine pools via LC-MS .
What statistical approaches mitigate variability in longitudinal studies tracking 2-LPC dynamics?
Q. Advanced
- Mixed-effects models : Account for repeated measures and inter-individual variability in time-series data .
- Principal component analysis (PCA) : Identify confounding factors (e.g., batch effects, diet) in lipidomic datasets .
- Power analysis : Predefine sample sizes using pilot data (e.g., 15% coefficient of variation requires n ≥ 8 per group for 80% power) .
How do sample preparation protocols differ for in vitro vs. in vivo 2-LPC analysis?
Q. Basic
- In vitro : Quench reactions with ice-cold methanol to halt enzymatic activity (e.g., phospholipase-mediated degradation) .
- In vivo : Collect plasma/tissues in EDTA-containing tubes to inhibit lipases and centrifuge at 4°C to remove cellular debris .
- Storage : Aliquot samples to avoid freeze-thaw cycles, which accelerate 2-LPC isomerization .
What enzymatic pathways should be considered when interpreting 2-LPC flux in metabolic studies?
Q. Advanced
- Biosynthesis : Monitor lysophosphatidylcholine acyltransferase (LPCAT) activity, which converts 2-LPC to PC .
- Degradation : Quantify phospholipase A1 (PLA1) and autotaxin (lysoPLD) levels, which hydrolyze 2-LPC to lysophosphatidic acid .
- Transport : Use inhibitors of MDR1 transporters to assess 2-LPC efflux in cell models .
What are the limitations of commercial assay kits for 2-LPC quantification in complex matrices like serum?
Q. Basic
- Matrix effects : Hemolyzed samples can falsely elevate 2-LPC due to erythrocyte phospholipid release. Filter serum through 3-kDa filters to remove hemoglobin .
- Cross-reactivity : Validate kits against structurally similar lipids (e.g., 1-LPC, sphingomyelin) via spike-and-recovery experiments .
- Dynamic range : Dilute samples exceeding the upper limit (e.g., >50 µM) and reanalyze to avoid signal saturation .
How can researchers leverage lipidomic databases to contextualize 2-LPC findings in pathway analyses?
Q. Advanced
- KEGG mapping : Use entry C04230 to identify 2-LPC-associated pathways (e.g., glycerophospholipid metabolism) .
- LIPID MAPS : Cross-reference experimental data with lipid subclass GP01 (glycerophosphocholines) for functional annotation .
- Network modeling : Integrate 2-LPC levels with transcriptomic data (e.g., PPAR-γ expression) using tools like Cytoscape .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
